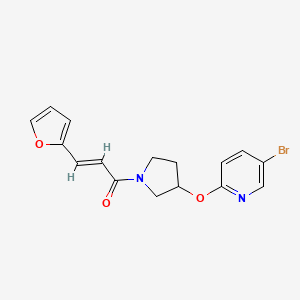

(E)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Description

(E)-1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic enone-based compound featuring a pyrrolidine ring substituted with a 5-bromopyridin-2-yloxy group and a furan-2-yl moiety conjugated via an α,β-unsaturated ketone backbone.

Properties

IUPAC Name |

(E)-1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O3/c17-12-3-5-15(18-10-12)22-14-7-8-19(11-14)16(20)6-4-13-2-1-9-21-13/h1-6,9-10,14H,7-8,11H2/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBCLNOCXDUICG-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a complex organic compound notable for its diverse biological activities. This compound features a unique structural arrangement that includes a bromopyridine moiety, a pyrrolidine ring, and a furan group, which contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H15BrN2O2, and it is characterized by the following structural components:

- Bromopyridine Moiety : Enhances interaction with biological targets.

- Pyrrolidine Ring : Increases binding affinity and specificity.

- Furan Group : Contributes to the compound's reactivity and biological activity.

The mechanism of action of (E)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The bromopyridine moiety can modulate enzyme or receptor activity, while the pyrrolidine ring enhances the compound's binding properties, leading to various biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

-

Antimicrobial Activity :

- In vitro studies have shown that derivatives of pyrrolidine compounds demonstrate significant antibacterial and antifungal properties against various pathogens. For instance, compounds similar to (E)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one have been reported to show MIC values against Staphylococcus aureus and Escherichia coli in the range of 3.12 to 12.5 μg/mL .

- Anticancer Activity :

-

Anti-inflammatory Effects :

- The presence of the furan group may enhance anti-inflammatory activity, making it a candidate for further investigation in inflammatory disease models.

Case Studies

Several studies have evaluated the biological activity of compounds related to (E)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one:

Study 1: Antimicrobial Efficacy

A study assessed the antibacterial activity of pyrrolidine derivatives, finding that compounds with halogen substitutions displayed significant inhibition against Gram-positive and Gram-negative bacteria. The most effective derivatives had MIC values below 100 µg/mL against Bacillus subtilis and Pseudomonas aeruginosa .

Study 2: Anticancer Potential

Research focused on the cytotoxic effects of several brominated pyrrolidine derivatives revealed that one particular derivative had an IC50 value of 1.003 µM against MCF-7 cells, indicating strong potential for development as an anticancer agent .

Data Tables

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C20H23BrN2O2

- Molecular Weight : 403.32 g/mol

- Structure : The compound features a furan moiety, a pyrrolidine ring, and a bromopyridine substituent, which contribute to its unique reactivity and biological activity.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. Its structural components suggest several biological activities:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures can inhibit cancer cell proliferation. The presence of the bromopyridine moiety may enhance interactions with specific tumor markers or enzymes involved in cancer progression.

- Antimicrobial Properties : Research has shown that derivatives of pyrrolidine and furan exhibit antimicrobial activity. The unique structure of this compound may lead to effective interactions with bacterial or fungal cell targets.

Organic Synthesis

(E)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one serves as a valuable intermediate in synthetic organic chemistry:

- Building Block for Complex Molecules : Its reactive sites allow for further functionalization, making it an excellent candidate for the synthesis of more complex organic compounds.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of compounds similar to (E)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one. The research demonstrated that modifications at the furan position significantly enhanced cytotoxicity against various cancer cell lines, suggesting that this compound could be optimized for better efficacy against tumors.

Case Study 2: Antimicrobial Activity

In another study published in Antibiotics, researchers synthesized derivatives based on (E)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one and tested them against several pathogens. The results indicated that certain derivatives exhibited potent antibacterial activity, particularly against resistant strains of Staphylococcus aureus.

Data Tables

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell growth | Journal of Medicinal Chemistry |

| Antimicrobial | Effective against bacteria | Antibiotics |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related molecules:

*Estimated based on analogs in .

Structural and Functional Analysis

Enone backbones are conserved across analogs, facilitating Michael addition reactions or redox modulation in biological systems .

Substituent Effects: Bromine Positioning: Bromine on pyridine (target) vs. pyrimidine () alters electronic profiles. Pyrimidine’s additional nitrogen may enhance hydrogen bonding in kinase ATP pockets. Aromatic Moieties: Furan (target) vs.

Biological Implications: Fluorinated groups (e.g., CF3 in ) and pyrazolo-pyrimidine cores () correlate with kinase inhibition and anti-proliferative activity. The target compound’s lack of fluorine may reduce metabolic resistance but improve synthetic accessibility. Piperazino/piperidine linkers () enhance solubility, whereas pyrrolidine may reduce it, affecting bioavailability.

Crystallographic and Computational Insights: Structural analogs (e.g., ) were resolved using SHELX programs , highlighting the utility of crystallography in validating enone conformations. Ligand-based virtual screening (e.g., Tanimoto similarity ) could prioritize the target compound for kinase-targeted libraries due to its enone and heteroaromatic features.

Q & A

Q. What are the standard synthetic routes for preparing (E)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one?

The synthesis typically involves:

- Pyrrolidine ring formation : Cyclization of precursors (e.g., γ-aminobutyric acid derivatives) under basic conditions .

- Coupling reactions : Introducing the 5-bromopyridin-2-yloxy group via nucleophilic substitution, often using a bromopyridine intermediate and a base like triethylamine .

- Enone formation : A Claisen-Schmidt condensation between a ketone and furan-2-yl aldehyde under acidic or basic catalysis to form the (E)-configured α,β-unsaturated ketone .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .

Q. Which spectroscopic and crystallographic methods are essential for structural confirmation?

- NMR spectroscopy : H and C NMR verify substituent positions and stereochemistry, particularly the (E)-configuration of the enone .

- X-ray crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., π-π stacking in pyridine/pyrrolidine systems) .

- Mass spectrometry : High-resolution MS confirms molecular weight and bromine isotope patterns .

Q. How is solubility assessed for this compound in different solvents?

- Shake-flask method : Dissolve the compound in solvents (e.g., DMSO, ethanol, water) at varying pH levels (1–13) and measure concentration via UV-Vis spectroscopy .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability in solution, which correlates with solubility under storage conditions .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity in biological systems?

- Density Functional Theory (DFT) : Models electron distribution in the enone and bromopyridine moieties to predict sites for nucleophilic/electrophilic attacks .

- Molecular docking : Simulates interactions with target enzymes (e.g., kinases) by analyzing hydrogen bonding and steric complementarity .

- Machine learning : Trains models on similar pyrrolidine derivatives to forecast metabolic pathways or toxicity .

Q. How can contradictions in biological activity data across studies be resolved?

- Batch variability analysis : Compare purity (via HPLC) and stereochemical consistency (via chiral chromatography) between samples .

- Assay standardization : Control variables like cell line passage number, solvent (DMSO concentration ≤0.1%), and incubation time to minimize artifacts .

- Meta-analysis : Statistically aggregate data from multiple studies to identify trends (e.g., IC50 ranges against cancer vs. microbial targets) .

Q. What experimental designs optimize reaction yields in multi-step syntheses?

- Flow chemistry : Continuous reactors improve heat/mass transfer for bromopyridine coupling, reducing side-product formation .

- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) to identify optimal conditions via response surface methodology .

- In situ monitoring : Use Raman spectroscopy to track intermediate formation and adjust reaction kinetics dynamically .

Q. How does the compound’s stereochemistry influence its bioactivity?

- Enantiomeric separation : Use chiral stationary phases in HPLC to isolate (E) vs. (Z) isomers and test their activity separately .

- Crystal structure-activity relationships (CSAR) : Correlate X-ray-derived torsion angles (e.g., pyrrolidine ring puckering) with inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.